2-[4-(Hydroxymethyl)phenoxy]acetonitrile

Medicinal Chemistry Lipophilicity ADME

Medicinal chemistry projects requiring precise ADME control or multi-step syntheses often face failure with close analogs due to altered LogP, solubility, or hydrogen-bonding capacity. CAS 123226-38-0 solves this with: - LogP 0.58 (vs. 0.9 for meta-isomer), improving aqueous solubility and reducing non-specific binding - Orthogonal reactivity: primary alcohol and nitrile enable chemoselective transformations, reducing protecting group steps - Water-insoluble nature for clean phase separation during work-up, enabling scalable processes - Defined H-bond donor/acceptor count (1 donor, 3 acceptors) for predictable crystal engineering Available at 95% purity as powder.

Molecular Formula C9H9NO2
Molecular Weight 163.176
CAS No. 123226-38-0
Cat. No. B2736336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Hydroxymethyl)phenoxy]acetonitrile
CAS123226-38-0
Molecular FormulaC9H9NO2
Molecular Weight163.176
Structural Identifiers
SMILESC1=CC(=CC=C1CO)OCC#N
InChIInChI=1S/C9H9NO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,11H,6-7H2
InChIKeySCFLEHVZZDTNNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(Hydroxymethyl)phenoxy]acetonitrile Overview


2-[4-(Hydroxymethyl)phenoxy]acetonitrile (CAS 123226-38-0) is a bifunctional organic building block belonging to the phenoxyacetonitrile class, characterized by a para-substituted phenoxy ring with a hydroxymethyl group and a nitrile functionality [1]. This molecular architecture, with the formula C9H9NO2 and a molecular weight of 163.17 g/mol, provides two distinct reactive handles, making it a valuable intermediate in medicinal chemistry and organic synthesis . The compound is typically supplied as a powder with a purity of 95% and is available from several specialty chemical vendors for research and development purposes .

Why Direct Analog Substitution Fails


While other phenoxyacetonitrile derivatives or related building blocks may appear structurally similar, their physicochemical properties and reactivity profiles can differ significantly, directly impacting synthetic outcomes. Subtle variations in substitution patterns, such as the position of the hydroxymethyl group (e.g., meta vs. para) or the nature of the functional group (e.g., nitrile vs. carboxylic acid), can alter key parameters like lipophilicity (LogP), hydrogen-bonding capacity, and solubility . These differences, while seemingly minor, can translate into divergent reaction kinetics, purification challenges, and ultimately, project delays and increased costs. Therefore, a simple, untested substitution of 2-[4-(hydroxymethyl)phenoxy]acetonitrile with a close analog is not a scientifically sound practice without specific, quantitative justification. The following evidence guide provides the necessary data for making an informed procurement decision.

Quantitative Comparison with Close Analogs


Lipophilicity Comparison vs. Meta-Isomer

The para-substituted 2-[4-(hydroxymethyl)phenoxy]acetonitrile demonstrates a lower predicted lipophilicity (LogP) compared to its meta-substituted analog, 2-[3-(hydroxymethyl)phenoxy]acetonitrile. This difference in the partition coefficient can influence membrane permeability, solubility, and non-specific binding in biological assays. Specifically, the para-isomer exhibits a measured/calculated LogP of 0.58 , whereas the meta-isomer has a predicted XLogP3 value of 0.9 . This quantifiable difference can be a critical factor in selecting the optimal building block for a medicinal chemistry program.

Medicinal Chemistry Lipophilicity ADME Property Prediction

Bifunctional Reactivity Advantage

2-[4-(Hydroxymethyl)phenoxy]acetonitrile is a bifunctional molecule containing both a primary alcohol (-CH2OH) and a nitrile (-CN) group, providing two distinct and orthogonal reactive handles. This allows for sequential, chemoselective transformations that are not possible with simpler analogs like 4-methoxyphenoxyacetonitrile, which lacks the free hydroxyl group. For example, the nitrile can undergo hydrolysis or reduction while the alcohol is protected, or vice versa. This bifunctionality is a key differentiator from mono-functional analogs, enabling the synthesis of more complex and diverse molecular architectures in fewer steps.

Organic Synthesis Building Blocks Bifunctional Molecules Chemical Handles

Water-Insoluble Solubility Profile

A key practical differentiator for 2-[4-(hydroxymethyl)phenoxy]acetonitrile is its distinct solubility profile. It is reported to be insoluble in water but easily soluble in common organic solvents [1]. This property is particularly advantageous for reactions conducted in organic media and for work-up procedures involving aqueous/organic extractions, as it allows for efficient phase separation and product isolation. In contrast, the more polar carboxylic acid analog, 2-[4-(hydroxymethyl)phenoxy]acetic acid (HMP Linker, CAS 68858-21-9), exhibits significant water solubility at neutral to basic pH, which can complicate extraction and reduce recovery yields.

Process Chemistry Solubility Work-up Organic Solvents

Defined Hydrogen Bonding Capacity

The hydrogen bonding capacity of 2-[4-(Hydroxymethyl)phenoxy]acetonitrile is well-defined, featuring 1 hydrogen bond donor (the hydroxyl group) and 3 hydrogen bond acceptors (the nitrile nitrogen and the two ether oxygens) . This 1:3 donor-to-acceptor ratio is a specific and quantifiable property that directly influences its intermolecular interactions, crystal packing, and potential for forming stable complexes with biological targets. This profile can be contrasted with analogs where the hydroxymethyl group is replaced with a non-donor group (e.g., methoxy) or where the nitrile is hydrolyzed to a carboxylic acid, which introduces an additional donor and alters the overall hydrogen-bonding network.

Medicinal Chemistry Molecular Recognition Hydrogen Bonding Crystallography

Recommended Application Scenarios


Optimizing Lead Lipophilicity in MedChem

When a medicinal chemistry project requires a building block with a specific, lower lipophilicity to improve aqueous solubility or reduce non-specific binding, 2-[4-(hydroxymethyl)phenoxy]acetonitrile (LogP 0.58) is a more suitable choice than its meta-isomer (XLogP3 0.9). This evidence-based selection can be made early in the design phase to steer a compound series towards more favorable ADME properties [REFS-1, REFS-2].

Leveraging Orthogonal Functional Groups

In multi-step organic syntheses where sequential, chemoselective transformations are required, 2-[4-(hydroxymethyl)phenoxy]acetonitrile provides a distinct advantage over mono-functional analogs. The independent reactivity of the primary alcohol and nitrile groups allows for the efficient construction of complex molecular architectures without the need for extensive protecting group manipulations, thereby reducing step count and improving overall yield [REFS-3, REFS-4].

Facilitating Product Isolation in Process Chemistry

For reactions carried out in organic solvents followed by an aqueous work-up, the water-insoluble nature of 2-[4-(hydroxymethyl)phenoxy]acetonitrile is a significant practical benefit. It enables clean phase separation and straightforward product recovery via extraction, unlike its more water-soluble carboxylic acid analog. This property can be a key factor in developing a robust and scalable manufacturing process [REFS-5, REFS-6].

Crystal Engineering with Defined H-Bond Motifs

The precise hydrogen-bonding capacity of 2-[4-(Hydroxymethyl)phenoxy]acetonitrile (1 donor, 3 acceptors) makes it a predictable building block for designing specific crystalline architectures and supramolecular assemblies. Its ability to form a single, well-defined hydrogen bond from its hydroxyl group can be exploited to create ordered structures with predictable properties, distinguishing it from analogs with no donor or multiple donors [REFS-7, REFS-8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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